Phenyl 4-((5-fluoro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
phenyl 4-[[(5-fluoro-2-methoxyphenyl)sulfonylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-27-18-8-7-16(21)13-19(18)29(25,26)22-14-15-9-11-23(12-10-15)20(24)28-17-5-3-2-4-6-17/h2-8,13,15,22H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPMKKJFMBVWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phenyl 4-((5-fluoro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 299.37 g/mol. Its structure features a piperidine ring, a sulfonamide group, and a carboxylate moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H19FN2O3S |
| Molecular Weight | 299.37 g/mol |
| Melting Point | 214 - 217 °C |
| CAS Number | 1212475-42-7 |
Research indicates that compounds containing sulfonamide groups often interact with various biological targets, including enzymes and receptors. Specifically, the sulfonamide moiety may enhance binding affinity to targets involved in metabolic pathways or receptor-mediated signaling.
Pharmacological Effects
- Antidiabetic Activity :
- Neuroprotective Effects :
- Anti-inflammatory Activity :
Case Studies
- Case Study 1 : A study involving a related sulfonamide compound demonstrated significant reductions in blood glucose levels in diabetic rat models when administered at varying doses. The observed mechanism was attributed to enhanced insulin secretion and improved peripheral insulin sensitivity .
- Case Study 2 : In vitro assays showed that phenyl sulfonamides could inhibit specific enzymes involved in inflammatory pathways. This inhibition was associated with decreased levels of inflammatory markers in cell cultures, indicating potential therapeutic benefits for conditions like rheumatoid arthritis .
Comparison with Similar Compounds
Key Structural Features :
- Phenyl carboxylate ester : Enhances lipophilicity and may influence metabolic stability.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound is compared to three key analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
*Estimated based on chloro analog (CAS 1235022-37-3) with F replacing Cl.
Key Observations :
Halogen Effects: The chloro analog (CAS 1235022-37-3) differs only in the halogen (Cl vs. F). Chlorine’s larger atomic radius and lower electronegativity may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine .
Sulfonamide vs.
PROTAC Applications :
- The compound shares a sulfonamido-piperidine scaffold but incorporates a bulkier tert-butyl ester and cyclopentyl-chlorobenzyl substituents. This highlights the modular design of PROTACs, where substituents are tailored for protein degradation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
